molecular formula C7H8ClNO2 B1427378 2-Chloro-5-(methoxymethoxy)pyridine CAS No. 877133-56-7

2-Chloro-5-(methoxymethoxy)pyridine

Cat. No. B1427378
M. Wt: 173.6 g/mol
InChI Key: MJZSYWVNPVRPDY-UHFFFAOYSA-N
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Description

2-Chloro-5-(methoxymethoxy)pyridine is a pyridine derivative that is widely used in the synthesis of various heterocyclic compounds, such as pyrimidines and quinolines. It is also used as an intermediate in the synthesis of pharmaceutical and agrochemical compounds. The molecular weight of this compound is 173.6 .


Molecular Structure Analysis

The molecular structure of 2-Chloro-5-(methoxymethoxy)pyridine can be represented by the formula C7H8ClNO2 . The InChI code for this compound is 1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3 .


Physical And Chemical Properties Analysis

2-Chloro-5-(methoxymethoxy)pyridine is a colorless to light-yellow liquid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Lithiation Studies

One application of 2-chloro-5-(methoxymethoxy)pyridine in scientific research is in the study of lithiation processes. Gros, Choppin, and Fort (2003) investigated the lithiation pathway of 2-chloro and 2-methoxypyridine using deuterated probes. They proposed a mechanism involving precomplexation of lithium dialkylamides near the H-6 proton and formation of a 3,6-dilithio pyridine intermediate, which suggests complex interactions in the lithiation process of these pyridine derivatives (Gros, Choppin, & Fort, 2003).

Structural Analysis and Synthesis

Tranfić et al. (2011) synthesized a pyridine derivative from 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile and analyzed its structure using X-ray diffraction. This study contributes to understanding the structural features and potential applications of such pyridine derivatives in various fields (Tranfić et al., 2011).

Photophysical and Spectroscopic Evaluation

In 2019, Hagimori et al. conducted a study on 2-methoxy- and 2-morpholino pyridine compounds, exploring their potential as highly emissive fluorophores. This research provides insights into the fluorescence properties of pyridine derivatives, which could have implications in fields like material science and photophysics (Hagimori et al., 2019).

Synthetic Methods and Applications

Li Zheng-xiong (2004) summarized the synthetic methods for 2-chloro-5-trifluromethyl pyridine and its applications as intermediates in pharmaceuticals, agrochemicals, and biochemicals, particularly in herbicides. This paper highlights the versatility and industrial relevance of chlorinated pyridine derivatives (Li Zheng-xiong, 2004).

Chemical Interaction Studies

Stavber and Zupan (1990) explored the reactions of caesium fluoroxysulphate with pyridine, producing various products including 2-chloro or 2-alkoxypyridine. This research contributes to understanding the chemical interactions and potential synthesis pathways involving pyridine derivatives (Stavber & Zupan, 1990).

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been associated with various hazards, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

2-chloro-5-(methoxymethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-11-6-2-3-7(8)9-4-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZSYWVNPVRPDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(methoxymethoxy)pyridine

Synthesis routes and methods I

Procedure details

Suspend sodium hydride (3.7 g, 93 mmol) in DMF (50 mL) and add a solution of 2-chloro-5-hydroxypyridine (10 g, 77 mmol) in DMF (20 mL) dropwise over 45 min. Stir the resulting solution at room temperature for 1.5 hours. Add chloromethylmethyl ether (6.6 mL, 86 mmol) dropwise over 45 min. Stir the resulting mixture at room temperature for 12 hours. Dilute the mixture with ethyl acetate, water, and saturated aqueous sodium chloride. Isolate the organic solution and wash with three portions of water, one portion of saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on 330 g of silica gel eluting with a gradient from hexane to 30% ethyl acetate in hexane over 20 min and then hold at 30% ethyl acetate in hexane for 30 min to give the title compound (10.8 g, 81%) as a clear oil. MS (ES) m/z 174.0 [M+1]+.
Quantity
3.7 g
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reactant
Reaction Step One
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10 g
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reactant
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20 mL
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6.6 mL
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reactant
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50 mL
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0 (± 1) mol
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Yield
81%

Synthesis routes and methods II

Procedure details

Sodium hydride (60% dispersion in oil, 1.83 g, 46.0 mmol) was suspended in anhydrous DMF (50 mL) at under N2 at room temperature with stirring. A solution of 2-chloro-5-hydroxy-pyridine (5.0 g, 38.2 mmol) in anhydrous DMF (20 mL) was added dropwise over 30 min. Stirring at room temperature was continued for 1.5 hours. Chloromethyl methylether (3.32 mL, 44.1 mmol) was next added neat over 20 min. Stirring was continued at room temperature for 12 hours. The mixture was partitioned between water and EtOAc. The organics were washed with brine, dried over Na2SO4, filtered and concentrated. The crude residue was chromatographed on silica gel, eluting with 20% EtOAc in Hexanes to provide the desired product as a clear oil (6.4 g, 96%). 1H NMR (400 MHz, CDCl3): δ 8.18 (s, 1H), 7.36 (d, J=8.6 Hz, 1H), 7.23 (d, J=8.6 Hz, 1H), 5.19 (s, 2H), 3.50 (s, 3H).
Quantity
1.83 g
Type
reactant
Reaction Step One
Quantity
5 g
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reactant
Reaction Step Two
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Quantity
20 mL
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solvent
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3.32 mL
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reactant
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0 (± 1) mol
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reactant
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Quantity
50 mL
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solvent
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Yield
96%

Synthesis routes and methods III

Procedure details

2-Chloro-5-hydroxy-pyridine (3 g, 30.9 mmol) in DMF (5 mL) was added to a cold (0° C.) solution of NaH (1.5 g, 37.1 mmol) in DMF (20 mL). The mixture was stirred at 0° C. for 1 h. Chloromethyl methyl ether (4.95 g, 60.8 mmol) was added. The reaction mixture was allowed to warm to rt, stirred overnight, cooled to 0° C., quenched by addition of water, and extracted with EtOAc. The organic layer was dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane/ethyl acetate, 98:2) to afford 3 g of the title compound. tR: 0.56 min (LC-MS 2); ESI-MS: 174.0 [M+H]+ (LC-MS 2); Rf=0.67 (hexane/ethyl acetate, 1:1).
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
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Quantity
20 mL
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solvent
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Quantity
4.95 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Sodium hydride, 60% dispension in mineral oil (3:2, Sodium hydride:Mineral Oil, 2.32 g) was added portion wise to a solution of 6-Chloro-pyridin-3-ol (5.00 g, 38.6 mmol) in a mixture of Tetrahydrofuran (10.0 mL, 123 mmol) and N,N-Dimethylformamide (20.0 mL, 258 mmol). The mixture formed was stirred for 15 min and Chloromethyl Methyl Ether (3.66 mL, 48.2 mmol) was added dropwise. The above mixture was stirred for 6 hours (monitored by LCMS), poured into water and extracted with ethyl acetate. The organic extracts were washed with water, brine, dried over MgSO4 and concentrated in vacuum. Purified on 40 g silica column eluting with 10-40% ethyl acetate in heptane to give 6.33 g of 2-chloro-5-(methoxymethoxy)pyridine.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
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10 mL
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reactant
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20 mL
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3.66 mL
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Synthesis routes and methods V

Procedure details

1000 mg (1 eq) of 6-chloropyridin-3-ol was dissolved in 50 mL of N,N-dimethylformamide, and 370 mg (1.2 eq) of sodium hydride was added thereto, followed by stirring at room temperature for 1 hour. Then, 688 uL (1.1 eq) of chloro(methoxy)methane was added slowly thereto, and the solution was stirred at room temperature for 2 hours. N,N-dimethylformamide was removed by concentrating under reduced pressure. After extracting with ethyl acetate, the extract was treated with anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was separated by column chromatography (developing solvent, hexane:ethyl acetate=9:1) to obtain 1200 mg of 2-chloro-5-(methoxymethoxy)pyridine.
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
370 mg
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reactant
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Quantity
688 μL
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reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1
Citations
M Zak, P Yuen, X Liu, S Patel, D Sampath… - Journal of Medicinal …, 2016 - ACS Publications
NAMPT inhibitors may show potential as therapeutics for oncology. Throughout our NAMPT inhibitor program, we found that exposed pyridines or related heterocyclic systems in the left-…
Number of citations: 28 pubs.acs.org

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